molecular formula C16H25NO B15045510 N-(2,5-dimethylphenyl)octanamide CAS No. 121990-02-1

N-(2,5-dimethylphenyl)octanamide

Cat. No.: B15045510
CAS No.: 121990-02-1
M. Wt: 247.38 g/mol
InChI Key: WGHCRXJXYPIUNA-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)octanamide is a secondary amide derivative featuring a 2,5-dimethylphenyl group attached to an octanoyl chain. Key characteristics can be inferred from substituent effects observed in carboxamides, sulfonamides, and HDAC inhibitors containing the 2,5-dimethylphenyl moiety. These studies highlight the influence of substituent position, lipophilicity, and molecular conformation on activity .

Properties

CAS No.

121990-02-1

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)octanamide

InChI

InChI=1S/C16H25NO/c1-4-5-6-7-8-9-16(18)17-15-12-13(2)10-11-14(15)3/h10-12H,4-9H2,1-3H3,(H,17,18)

InChI Key

WGHCRXJXYPIUNA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1=C(C=CC(=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)octanamide typically involves the acylation of 2,5-dimethylaniline with octanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)octanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(2,5-dimethylphenyl)octylamine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(2,5-dimethylphenyl)octanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)octanamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to the active site of the target molecule, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Table 1: PET Inhibition Activity of Selected Carboxamides

Compound Substituents IC50 (µM)
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 2,5-dimethylphenyl ~10
N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-difluorophenyl ~10
N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide 2,5-difluorophenyl ~10

Structural Conformations in Sulfonamide Derivatives

Crystallographic studies on N-(2,5-dimethylphenyl)benzenesulfonamide (I) reveal a C–SO2–NH–C torsion angle of 62.7(2)°, influenced by steric interactions between methyl groups and the sulfonamide backbone. Comparisons with analogs include:

  • N-(2,3-Dimethylphenyl)benzenesulfonamide (III) : Larger torsion angle (64.8(1)°) due to increased steric hindrance from adjacent methyl groups .
  • N-(2,6-Dimethylphenyl)benzenesulfonamide (IV) : Smaller torsion angle (44.9(1)°) as meta-methyl groups reduce steric clash .

These findings suggest that the 2,5-dimethylphenyl group in N-(2,5-dimethylphenyl)octanamide may adopt a synclinal conformation (torsion angle ~60°), balancing steric and electronic effects.

Table 2: Conformational Parameters of Sulfonamide Analogs

Compound Substituents C–SO2–NH–C Torsion Angle (°)
I 2,5-dimethylphenyl 62.7(2)
II 2-methylphenyl 61.5(1)
III 2,3-dimethylphenyl 64.8(1)
IV 2,6-dimethylphenyl 44.9(1)

HDAC Inhibitory Activity of Diamide Analogs

N-(2,5-Dimethylphenyl)-N'-hydroxyoctanediamide (IC50 = 1142 nM for HDAC1) shows moderate activity compared to derivatives like N-(3-ethylphenyl)-N'-hydroxyoctanediamide (IC50 = 27 nM). Key observations:

  • Substituent bulk : Bulky ortho-methyl groups in 2,5-dimethylphenyl derivatives likely hinder enzyme binding, reducing potency compared to less sterically hindered analogs .
  • Chain length : Octanamide’s extended aliphatic chain may enhance lipophilicity but reduce solubility, impacting bioavailability .

Table 3: HDAC1 Inhibition Data for Selected Diamides

Compound Substituents IC50 (nM)
N-(2,5-Dimethylphenyl)-N'-hydroxyoctanediamide 2,5-dimethylphenyl 1142
N-(3-Ethylphenyl)-N'-hydroxyoctanediamide 3-ethylphenyl 27
N-(2,3-Dimethylphenyl)-N'-hydroxyoctanediamide 2,3-dimethylphenyl 1110

Biological Activity

N-(2,5-dimethylphenyl)octanamide is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₂₃NO
  • Molecular Weight : 249.36 g/mol
  • Chemical Structure : The compound features an amide functional group linked to an octanamide backbone and a 2,5-dimethylphenyl substituent. This structure contributes to its hydrophobic characteristics, influencing its solubility and biological interactions.

Pharmacological Properties

This compound has been investigated for various pharmacological activities:

The mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may exert its effects through:

  • Binding Affinity : The unique positioning of methyl groups in the aromatic ring may enhance binding affinity to various biological targets compared to its analogs.
  • Modulation of Protein Conformation : Like many amides, it may alter the conformation of target proteins upon binding, thereby affecting their function.

Comparative Studies

To better understand the biological activity of this compound, comparisons with structurally similar compounds can provide insights into its efficacy and potential applications.

Compound NameStructure TypeUnique Features
N-(4-methylphenyl)octanamideAromatic AmideExhibits different enzyme inhibition profiles
N-(2-methylphenyl)octanamideAromatic AmideMay show varied solubility characteristics
N-(3,4-dimethylphenyl)octanamideAromatic AmidePotentially more potent as an enzyme inhibitor

These comparisons highlight how variations in substituent groups can significantly affect biological activity and pharmacokinetic properties.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides valuable context:

  • Steroidogenic Enzyme Interaction : A study indicated that similar compounds demonstrated significant binding to steroidogenic enzymes, suggesting a pathway for further exploration in hormonal therapies.
  • Antioxidant Potential : Related compounds have been shown to possess antioxidant properties through DPPH assays, indicating that this compound could be investigated for similar activities .
  • Pharmacokinetic Studies : Future research could explore the bioavailability and metabolic pathways of this compound to determine its suitability as a therapeutic agent .

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